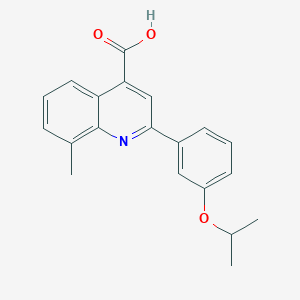

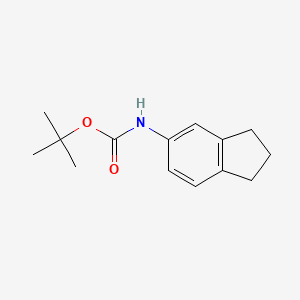

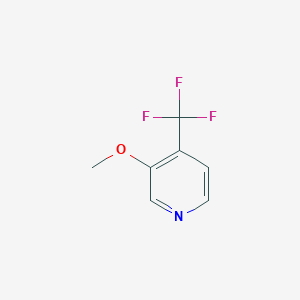

![molecular formula C13H16N2O2S B1344436 2-[(5-叔丁基-1,3-苯并恶唑-2-基)硫代]乙酰胺 CAS No. 1048917-53-8](/img/structure/B1344436.png)

2-[(5-叔丁基-1,3-苯并恶唑-2-基)硫代]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides includes the use of 1H NMR, 13C NMR, and elemental analysis to characterize the structures of the synthesized compounds . Another method reported is the five-component condensation reaction used to synthesize 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides, which involves benzene-1,2-diamine, Meldrum's acid, aldehydes, isocyanides, and water in dichloromethane at room temperature .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as single-crystal X-ray diffraction, which provides information about the crystal system, space group, and cell dimensions, as well as the dihedral angles between rings in the molecule . NMR spectroscopy is another crucial tool for determining the structure of these molecules, providing insights into the electronic environment of the atoms within the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the presence of a chloromethyl group in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide makes it a precursor for the preparation of a series of 3,5-disubstituted benzoxazoles, indicating that it can undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of tert-butyl groups can increase the steric bulk, potentially affecting the solubility and reactivity of the molecule. The crystal structure analysis can reveal the presence of intra- and intermolecular hydrogen bonds and C–H···π interactions, which can stabilize the crystal structure and influence the compound's melting point and solubility .

科学研究应用

合成和计算研究

- 一项关于苯并恶唑衍生物合成的研究,包括与 2-[(5-叔丁基-1,3-苯并恶唑-2-基)硫代]乙酰胺 相似的化合物,探讨了它们的分子结构和振动频率。该研究还深入分析了分子静电势 (MEP) 和超极化率,表明在非线性光学 (NLO) 和电荷转移研究中具有潜在应用 (Bhagyasree et al., 2013)。

抗菌性能

- 与 2-[(5-叔丁基-1,3-苯并恶唑-2-基)硫代]乙酰胺 相关的苯并恶唑化合物已证明对各种革兰氏阳性菌和革兰氏阴性菌以及酵母菌具有广谱抗菌活性 (Temiz‐Arpacı et al., 2005)。

抗肿瘤活性

- 对苯并恶唑衍生物的研究表明,它们对人宫颈癌和肺癌细胞系具有有效的抗增殖活性。这表明在癌症研究和治疗中具有潜在应用 (Wu et al., 2017)。

抗氧化性能

- 某些与苯并恶唑化合物在结构上相关的苯并咪唑衍生物被研究作为基础油的抗氧化剂,表明在工业化学和材料科学中具有潜在应用 (Basta et al., 2017)。

荧光团应用

- 与本化合物密切相关的荧光团 2,5-双(5-叔丁基-苯并恶唑-2-基)噻吩,因其光物理性质而受到研究。这表明在传感器技术和作为聚合物和溶液研究的通用荧光团中具有潜在应用 (Fourati et al., 2011)。

光物理和电化学研究

- 对与 2-[(5-叔丁基-1,3-苯并恶唑-2-基)硫代]乙酰胺 在结构上相似的化合物 5-叔丁基-2-[5-(5-叔丁基-1,3-苯并恶唑-2-基)-2-噻吩基]-1,3-苯并恶唑 的研究突出了其光物理和电化学性质,表明其在光电应用中的用途 (Li et al., 2008)。

作用机制

Target of Action

This compound is primarily used for proteomics research applications .

Mode of Action

It is known that the compound has excellent uv-visible absorption property and outstanding fluorescent ability , which may play a role in its interaction with its targets.

Result of Action

Related compounds have shown potent growth inhibition properties against certain cell lines , suggesting potential antitumor activity.

生化分析

Biochemical Properties

2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and thus influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and metabolite levels . The nature of these interactions is crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways, leading to changes in cellular responses. Additionally, it can alter gene expression, resulting in the upregulation or downregulation of specific genes . These changes can have significant impacts on cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of 2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide involves its interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes . The detailed understanding of these molecular interactions is essential for elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of 2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism

Transport and Distribution

The transport and distribution of 2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement and localization within cells . Understanding these interactions is important for determining how the compound accumulates in specific tissues and its overall bioavailability.

Subcellular Localization

The subcellular localization of 2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.

属性

IUPAC Name |

2-[(5-tert-butyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-13(2,3)8-4-5-10-9(6-8)15-12(17-10)18-7-11(14)16/h4-6H,7H2,1-3H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUCFWRHGHHKAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)SCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

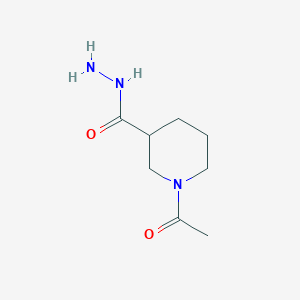

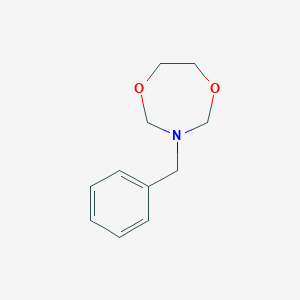

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)